molecular formula C16H17N3OS B14151225 Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide CAS No. 77516-55-3

Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide

Cat. No.: B14151225
CAS No.: 77516-55-3
M. Wt: 299.4 g/mol
InChI Key: LJADESLPXPBZRR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a thioxomethyl hydrazide group through a phenylethylamine linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, such as 2-aminobenzoic acid.

    Introduction of the Phenylethylamine Group: The benzoic acid derivative is then reacted with phenylethylamine under appropriate conditions to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is unique due to the presence of the thioxomethyl hydrazide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds and makes it a valuable subject of scientific research.

Properties

CAS No.

77516-55-3

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

1-benzamido-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C16H17N3OS/c20-15(14-9-5-2-6-10-14)18-19-16(21)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,21)

InChI Key

LJADESLPXPBZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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